Product packaging for 5-Iodo-2-phenylthiazole(Cat. No.:CAS No. 1000029-07-1)

5-Iodo-2-phenylthiazole

Cat. No.: B2917149
CAS No.: 1000029-07-1
M. Wt: 287.12
InChI Key: KYBZIVOEYAIDAI-UHFFFAOYSA-N
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Description

5-Iodo-2-phenylthiazole ( 1000029-07-1) is a high-purity, yellow to pale yellow solid with a molecular weight of 287.12 g/mol and a melting point of 98-101 °C . It must be stored in an inert atmosphere at 4 to 8 °C to maintain stability . This compound serves as a versatile chemical building block in numerous research applications. In pharmaceuticals, it is utilized as a key synthetic intermediate for constructing bioactive molecules with potential therapeutic effects . Its significance is highlighted in antiflaviviral research, where the phenylthiazole scaffold is investigated for its ability to inhibit viruses like dengue and yellow fever by targeting the viral E-protein . Beyond medicinal chemistry, this compound and its derivatives are valuable in material science for developing novel materials with specific electronic or optical properties . The iodine atom on the thiazole ring makes it an excellent substrate for further cross-coupling reactions, allowing researchers to elaborate the core structure for creating diverse compound libraries. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INS B2917149 5-Iodo-2-phenylthiazole CAS No. 1000029-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZIVOEYAIDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 2 Phenylthiazole and Its Functionalized Derivatives

Regioselective Iodination Strategies for Phenylthiazole Precursors

Regioselective iodination is crucial for introducing an iodine atom at a specific position on the thiazole (B1198619) ring, thereby enabling further functionalization. The C5 position of the 2-phenylthiazole (B155284) scaffold is a primary target for such modifications.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgsemanticscholar.orgbaranlab.orgharvard.edu This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.orgbaranlab.orgharvard.edu The resulting organolithium intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent with high regioselectivity.

In the case of 2-phenylthiazole, the nitrogen atom of the thiazole ring can act as a DMG. The lithiation is anticipated to occur at the C5 position, which is adjacent to the nitrogen and activated by its electron-withdrawing nature. Subsequent treatment with an iodine source, like molecular iodine (I₂) or N-iodosuccinimide (NIS), would yield the desired 5-iodo-2-phenylthiazole.

Plausible Reaction Scheme:

Deprotonation: 2-Phenylthiazole is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The nitrogen atom of the thiazole ring directs the deprotonation to the C5 position.

Electrophilic Quench: The resulting 5-lithio-2-phenylthiazole intermediate is then quenched with an electrophilic iodine source to introduce the iodine atom at the C5 position.

StepReagentSolventTemperatureProduct
1. Deprotonationn-ButyllithiumTHF-78 °C5-Lithio-2-phenylthiazole
2. IodinationIodine (I₂)THF-78 °C to rtThis compound

This approach offers a high degree of regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution methods.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govjetir.orgresearchgate.netrasayanjournal.co.inbeilstein-journals.orgmanipal.edumdpi.comresearchgate.netresearchgate.net The application of microwave irradiation in the synthesis of thiazole derivatives, particularly through the Hantzsch thiazole synthesis, has been well-documented. nih.govresearchgate.net

A plausible microwave-assisted Hantzsch synthesis for this compound would involve the condensation of a suitable α-haloketone with a thioamide under microwave irradiation. For the synthesis of the target compound, this would likely involve the reaction of an α-iodo-α-haloketone with benzthioamide. The high energy and rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.

Hypothetical Microwave-Assisted Hantzsch Synthesis:

Reactant 1Reactant 2Catalyst/SolventMicrowave PowerTimeProductYield
α-Iodo-α-chloroacetoneBenzthioamideEthanol150 W5-10 min5-Iodo-2-phenyl-4-methylthiazoleHigh
2-Iodo-1-phenylethanoneThioureaAcetic Acid200 W10 min2-Amino-5-iodo-4-phenylthiazoleModerate to High

While a specific protocol for the direct microwave-assisted synthesis of this compound from 2-phenylthiazole is not extensively reported, the general principles of microwave-assisted organic synthesis suggest that direct iodination of 2-phenylthiazole with an iodine source under microwave irradiation could be a viable and efficient method.

Transition-Metal-Catalyzed Approaches in the Synthesis of this compound Scaffolds

Transition-metal catalysis offers a powerful and versatile platform for the direct C-H functionalization of heterocycles, including thiazoles. nih.govchemrxiv.orgchemrxiv.orgnih.govrsc.org Palladium and copper catalysts, in particular, have been employed for the regioselective introduction of various functional groups, including halogens.

Palladium-catalyzed C-H iodination has been demonstrated for a range of heterocycles. nih.gov This approach typically involves a palladium(II) catalyst and an oxidant, with molecular iodine (I₂) serving as the iodine source. For 2-phenylthiazole, a palladium catalyst can facilitate the direct iodination of the C-H bond at the C5 position. The reaction likely proceeds through a concerted metalation-deprotonation mechanism, followed by reductive elimination to afford the iodinated product.

Representative Palladium-Catalyzed C-H Iodination:

SubstrateCatalystOxidantIodine SourceSolventTemperatureProduct
2-PhenylthiazolePd(OAc)₂O₂I₂Acetic Acid100 °CThis compound
ThiazolePd(PPh₃)₄/NaOtBu-Aryl IodideToluene110 °CC2-Arylthiazole
ThiazolePd catalyst/Bphen/K₃PO₄-Aryl IodideDioxane120 °CC5-Arylthiazole

Copper-catalyzed C-H halogenation provides another avenue for the synthesis of this compound. encyclopedia.pubbeilstein-journals.orgmdpi.comdntb.gov.uanih.gov Copper(I) or copper(II) salts can catalyze the direct iodination of thiazole derivatives. These reactions often proceed under milder conditions compared to some palladium-catalyzed systems. The mechanism may involve a copper-thiazole intermediate that undergoes electrophilic iodination.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.comosi.lvdntb.gov.uaacs.orgresearchgate.netmdpi.comsciencescholar.usmdpi.comnih.gov For the synthesis of this compound, several green approaches can be considered.

The use of greener solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), in place of hazardous organic solvents is a key aspect of green synthesis. For instance, the Hantzsch thiazole synthesis can often be performed in aqueous media or under solvent-free conditions, particularly with microwave assistance.

Employing reusable catalysts is another important green chemistry principle. The development of heterogeneous catalysts, such as polymer-supported or nanoparticle-based catalysts, can facilitate easy separation and recycling, reducing waste and cost. mdpi.comacs.org For example, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com

Furthermore, the use of safer and more sustainable reagents is crucial. This includes exploring less toxic iodine sources and developing catalytic systems that operate under milder conditions, reducing energy consumption. Atom-economical reactions, such as direct C-H functionalization, are inherently greener as they avoid the generation of stoichiometric byproducts.

Structural Elucidation and Conformational Analysis of 5 Iodo 2 Phenylthiazole Systems

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformational Preferences

The conformation of 5-iodo-2-phenylthiazole is largely defined by the dihedral angle between the thiazole (B1198619) and phenyl rings. This rotation around the C-C single bond connecting the two rings is subject to torsional barriers, which arise from steric hindrance and electronic effects. In biaryl systems, the planarity or non-planarity and the associated rotational energy barriers are crucial for their properties nih.gov.

Computational studies on similar biaryl systems, such as benzothiazole derivatives, have shown that stable conformers can exist at specific dihedral angles, often around 0° and 180°, with distinct energy minima mdpi.com. The torsional energy profile can be influenced by the nature and position of substituents on the aromatic rings researchgate.netugm.ac.id. For this compound, the bulky iodine atom at the 5-position of the thiazole ring is expected to influence the preferred dihedral angle and the height of the rotational barrier. The presence of substituents can significantly affect the rotational barriers in biaryl compounds researchgate.netnih.gov.

Illustrative Data Table: Predicted Torsional Barrier Data for Phenylthiazole Derivatives

CompoundMethodDihedral Angle (°)Rotational Barrier (kcal/mol)
2-Phenylthiazole (B155284)DFT~30~2-4
5-Chloro-2-phenylthiazoleDFT~35~3-5
5-Bromo-2-phenylthiazoleDFT~38~4-6
This compoundDFT (Predicted)~40-45~5-7

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental values for this compound may vary.

Intermolecular interactions play a crucial role in the solid-state packing of molecules, influencing their physical properties. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions within a crystal lattice nih.govscirp.orgnih.govmdpi.com.

For this compound, several types of intermolecular interactions are anticipated to be significant in its supramolecular assembly:

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen or sulfur of a neighboring thiazole ring (C–I···N or C–I···S) rsc.orgnih.govijres.org. The strength of halogen bonding generally follows the order I > Br > Cl > F ijres.org. The electron-withdrawing or electron-donating properties of other substituents can affect the halogen bonding properties of the iodine atom acs.org.

Hydrogen Bonding: Although the this compound molecule itself does not have strong hydrogen bond donors, weak C–H···N and C–H···S hydrogen bonds can contribute to the crystal packing.

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Illustrative Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···H35-45
C···H / H···C20-30
I···N / I···S (Halogen Bonds)10-15
C···C (π-π stacking)5-10
Other<5

Note: This data is illustrative and based on typical values for halogenated heterocyclic compounds.

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR and Mass Spectrometry for structural confirmation)

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of organic compounds like this compound.

High-Resolution NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the phenyl and thiazole rings. The chemical shifts and coupling constants of these protons would provide valuable information about their chemical environment and connectivity. For example, the proton on the thiazole ring would likely appear as a singlet in a specific region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the presence of the iodine atom would cause a significant downfield shift for the carbon to which it is attached. The expected chemical shifts can be predicted based on data from similar thiazole derivatives asianpubs.orgspectrabase.comspectrabase.com.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-H47.5 - 8.0-
Phenyl-H (ortho)7.8 - 8.2126 - 128
Phenyl-H (meta)7.3 - 7.6128 - 130
Phenyl-H (para)7.3 - 7.6130 - 132
Thiazole-C2-165 - 170
Thiazole-C4-140 - 145
Thiazole-C5-85 - 95
Phenyl-C1'-132 - 135

Note: These are predicted values and may differ from experimental data.

High-Resolution Mass Spectrometry (MS):

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the structure of the molecule libretexts.orgwikipedia.orguni-saarland.defu-berlin.demiamioh.edu. For this compound, the molecular ion peak would be expected at its calculated exact mass. Common fragmentation pathways could involve the loss of an iodine atom, cleavage of the thiazole ring, or fragmentation of the phenyl ring.

Comparative Structural Analysis with Related Halogenated Phenylthiazole Analogues

Comparing the structural features of this compound with its chlorinated and brominated analogues provides insights into the effects of halogen substitution on molecular geometry and intermolecular interactions nih.govmostwiedzy.plnih.gov.

Conformation: The larger size of the iodine atom compared to bromine and chlorine may lead to a greater steric hindrance, potentially resulting in a larger dihedral angle between the phenyl and thiazole rings in this compound mostwiedzy.pl.

Intermolecular Interactions: The strength of halogen bonding is highly dependent on the halogen atom, with iodine typically forming the strongest halogen bonds. Therefore, the supramolecular assembly of this compound in the solid state is expected to be more significantly influenced by halogen bonding compared to its chloro and bromo analogues ijres.org.

Illustrative Data Table: Comparison of Properties of 5-Halo-2-phenylthiazoles

Property5-Chloro-2-phenylthiazole5-Bromo-2-phenylthiazoleThis compound
Molecular Weight ( g/mol )209.67254.12301.12
C-X Bond Length (Å)~1.74~1.89~2.10
van der Waals Radius of X (Å)1.751.851.98
Electronegativity of X (Pauling)3.162.962.66
Halogen Bond Donor StrengthWeakModerateStrong

Note: The data presented is based on general chemical principles and data for related compounds.

Reactivity Profiles and Mechanistic Investigations of 5 Iodo 2 Phenylthiazole

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing 5-Iodo-2-phenylthiazole as an Electrophilic Partner

This compound serves as an effective electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position of the thiazole (B1198619) ring is susceptible to oxidative addition to low-valent metal centers, such as palladium and copper, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon (C-C) Coupling Reactions (e.g., Suzuki-Miyaura Type Arylations)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and this compound is a suitable substrate for such transformations. tcichemicals.com This reaction typically involves a palladium catalyst to couple the aryl iodide with an organoboron species, such as a boronic acid or boronic ester. tcichemicals.comcdnsciencepub.com The reactivity of the C-I bond on the electron-rich thiazole ring allows for efficient coupling under standard Suzuki-Miyaura conditions. nih.gov While boronic acids with electron-donating or electron-withdrawing groups can be employed, those that are prone to rapid deboronation under basic conditions can present challenges, sometimes requiring specialized precatalysts and mild reaction conditions to achieve high yields. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex 5-aryl-2-phenylthiazole derivatives. cdnsciencepub.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9085
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane10092
3-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane8088
4-Cyanophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-Amyl alcohol10078

Note: Data is representative of typical Suzuki-Miyaura reactions involving aryl iodides and may not reflect experimentally verified results for this compound specifically.

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Copper-Catalyzed Buchwald-Hartwig Type Aminations and their Scope)

The formation of carbon-nitrogen bonds using this compound can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of aryl halides with a wide array of primary and secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope of this reaction to include various amine partners and improving reaction efficiency. wikipedia.org Studies on the amination of 5-bromothiazoles have demonstrated that these substrates react efficiently with diarylamines in the presence of a palladium catalyst, providing strong precedent for the successful application of this compound in similar transformations. researchgate.net

In addition to palladium catalysis, copper-catalyzed C-N coupling reactions offer a valuable, more economical alternative. nih.gov These methods, often referred to as Ullmann-type or Goldberg reactions, have been refined to proceed under milder conditions than their historical counterparts. nih.govnih.gov Simple and efficient protocols using copper(I) iodide (CuI) with a ligand such as ethylene (B1197577) glycol have been developed for the amination of aryl iodides. organic-chemistry.org This system is effective for coupling a variety of functionalized aryl iodides with both aliphatic and cyclic secondary amines and is notably insensitive to moisture and air. organic-chemistry.org The broad functional group tolerance and mild conditions make copper-catalyzed systems highly suitable for the amination of this compound. nih.govorganic-chemistry.org

Table 2: Scope of C-N Coupling Reactions with this compound

AmineCatalyst SystemBaseSolventTemperature (°C)Reaction Type
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene100Buchwald-Hartwig
AnilinePd(OAc)₂ / BrettPhosK₂CO₃Dioxane110Buchwald-Hartwig
Di-p-tolylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene100Buchwald-Hartwig researchgate.net
PiperidineCuI / Ethylene GlycolK₃PO₄2-Propanol80Copper-Catalyzed organic-chemistry.org
N-MethylanilineCuI / 1,10-PhenanthrolineCs₂CO₃DMF110Copper-Catalyzed
BenzamideCuI / Pyrrole-ol LigandK₃PO₄Dioxane80Copper-Catalyzed nih.gov

Note: Data is representative and based on established protocols for analogous aryl halides. researchgate.netnih.govorganic-chemistry.org

Halogen Dance Reactions and other Rearrangement Pathways at the 5-Position

The "halogen dance" is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. rsc.org This transformation provides a synthetic route to isomers that may be difficult to access through direct functionalization. rsc.org In the case of this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can induce the halogen dance. researchgate.net

The mechanism involves deprotonation at the most acidic position on the ring, which for many thiazoles is the C4 position. This generates a carbanionic intermediate. The subsequent step involves an intramolecular or intermolecular halogen transfer, leading to a more thermodynamically stable intermediate. For 5-iodothiazoles, this process can result in the migration of the iodine atom to the 4-position, yielding 4-Iodo-2-phenylthiazole. Research on related iodooxazoles and 4-bromo-5-iodothiazoles confirms the feasibility of this rearrangement pathway, which is often driven by the formation of a more stable lithiated intermediate. researchgate.netnih.gov The choice of base is critical; for example, while LDA can promote the rearrangement, n-BuLi might favor a competing lithium-halogen exchange reaction. researchgate.net

Nucleophilic Substitution Reactions on the 5-Iodo-Thiazole Ring

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on the this compound ring is generally challenging. The thiazole ring is electron-rich, which disfavors the addition-elimination mechanism typical of SNAr reactions. Such reactions are more readily observed in heteroaromatic systems that are activated by strong electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex. uoanbar.edu.iq

However, nucleophilic substitution can be achieved under certain conditions. Copper-mediated reactions, for instance, can facilitate the displacement of iodide with various nucleophiles. uoanbar.edu.iq This approach is particularly useful for introducing functionalities that are not amenable to transition-metal-catalyzed cross-coupling reactions. The reaction of this compound with a soft nucleophile, such as a thiolate, in the presence of a copper salt could potentially lead to the corresponding 5-thio-substituted thiazole derivative. The mechanism for these copper-assisted substitutions is distinct from the SNAr pathway and involves the unique reactivity of organocopper intermediates.

Photochemical Transformations and Photoisomerization Studies of Phenylthiazoles

Arylthiazoles, including the 2-phenylthiazole (B155284) scaffold, are known to undergo photochemical rearrangements upon irradiation with ultraviolet light. rsc.org These photoisomerization processes can lead to the formation of structurally distinct isomers, such as phenylisothiazoles. rsc.org The photoisomerization of phenylthiazoles likely proceeds through high-energy intermediates, with proposed mechanisms involving the formation of a tricyclic sulphonium cation. rsc.orgrsc.org

Studies on various arylthiazoles have classified these photorearrangements into different types. One common pathway involves the formal exchange of ring positions, for example, the interchange of positions 2 and 3 along with an inversion of positions 4 and 5. rsc.org For 2-phenylthiazole, irradiation can lead to its conversion to 3-phenylisothiazole. rsc.org These transformations are thought to proceed via conical intersections from the excited state back to the ground state potential energy surface, which directs the molecule into the product isomer's configuration. rsc.org Such photochemical behavior highlights a non-thermal pathway for skeletal reorganization of the phenylthiazole core, offering potential applications in photopharmacology and materials science. mdpi.com

Synthetic Diversification and Functionalization of 5 Iodo 2 Phenylthiazole

Introduction of Diverse Substituents through Cross-Coupling and Other Bond-Forming Reactions

The iodine atom at the 5-position of the 2-phenylthiazole (B155284) ring serves as an excellent leaving group, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of 5-aryl-2-phenylthiazoles. By reacting 5-iodo-2-phenylthiazole with various arylboronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of biaryl and heteroaryl-aryl structures can be accessed. researchgate.netnih.govaun.edu.eg The reaction conditions are generally mild and tolerate a broad range of functional groups on the incoming aryl ring, making it a highly versatile method. nih.gov

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium/copper co-catalyzed reaction of this compound with terminal alkynes yields 5-alkynyl-2-phenylthiazole derivatives. rsc.orgbeilstein-journals.org These products are valuable intermediates themselves, amenable to further transformations such as cyclization reactions to form fused heterocyclic systems.

Heck Reaction: The Heck reaction provides a means to introduce vinyl groups at the 5-position. The palladium-catalyzed coupling of this compound with various alkenes leads to the formation of 5-vinyl-2-phenylthiazole derivatives, which are useful for further synthetic elaborations.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, affording 5-amino-2-phenylthiazole derivatives. wikipedia.orgmdpi.comnih.govmdpi.com This reaction is crucial for the synthesis of compounds with potential biological activity, as the amino group can be further functionalized. nih.gov

Stille Coupling: The Stille coupling, which utilizes organostannanes as coupling partners, offers another avenue for C-C bond formation at the 5-position of the thiazole (B1198619) ring. This reaction is known for its tolerance to a wide variety of functional groups.

Cross-Coupling ReactionCoupling PartnerResulting Substituent at C5Key Catalyst/Reagents
Suzuki-MiyauraArylboronic acid/esterArylPd catalyst, Base
SonogashiraTerminal alkyneAlkynylPd catalyst, Cu co-catalyst, Base
HeckAlkeneVinylPd catalyst, Base
Buchwald-HartwigAmineAminoPd catalyst, Base, Ligand
StilleOrganostannaneAryl/Vinyl/AlkylPd catalyst

Functionalization Strategies at the Phenyl Ring and Nitrogen Atom of the Thiazole Moiety

Beyond the versatile C-I bond, the this compound core offers additional sites for chemical modification, namely the phenyl ring and the nitrogen atom of the thiazole ring.

Functionalization of the Phenyl Ring: The phenyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The orientation of these substitutions is directed by the thiazole ring.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. wikipedia.orgsemanticscholar.orggoogle.com The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the phenyl ring through electrophilic halogenation reactions, typically using a halogen source and a Lewis acid catalyst. mdpi.comrsc.org These halogenated derivatives can then participate in further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the phenyl ring, further diversifying the molecular structure.

Functionalization of the Thiazole Nitrogen: The nitrogen atom of the thiazole ring can be functionalized through N-alkylation and N-arylation reactions.

N-Alkylation: The thiazole nitrogen can be alkylated using various alkylating agents such as alkyl halides. researchgate.netprinceton.edugoogle.comrsc.orgnih.gov This modification can influence the electronic properties and steric profile of the molecule.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through copper-catalyzed or palladium-catalyzed N-arylation reactions, similar to the Buchwald-Hartwig amination. mit.eduorganic-chemistry.org

Functionalization SiteReaction TypeReagentsIntroduced Group
Phenyl RingNitrationHNO₃/H₂SO₄-NO₂
Phenyl RingHalogenationX₂/Lewis Acid-X (Cl, Br)
Thiazole NitrogenN-AlkylationAlkyl halideAlkyl
Thiazole NitrogenN-ArylationAryl halide, Cu or Pd catalystAryl

Design and Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Core

The strategic functionalization of this compound paves the way for the construction of novel and complex hybrid heterocyclic systems. By introducing appropriate functional groups at the 5-position, subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems.

Thiazolo[5,4-b]pyridines: These fused systems can be synthesized from 5-amino-2-phenylthiazole derivatives, which are accessible through Buchwald-Hartwig amination of this compound. Subsequent condensation and cyclization reactions can lead to the formation of the pyridine (B92270) ring fused to the thiazole core. nih.govnih.govactascientific.com

Thieno[3,2-d]thiazoles: The introduction of a sulfur-containing substituent at the 5-position, followed by intramolecular cyclization, can be a viable route to thieno[3,2-d]thiazoles. For instance, a 5-alkynyl-2-phenylthiazole derivative could potentially undergo a cyclization reaction involving a sulfur source to form the thiophene (B33073) ring. rsc.org

Pyrazolo[4,3-d]thiazoles: The synthesis of pyrazolo-fused thiazoles can be envisioned by introducing a hydrazine--based functionality at the 5-position of the thiazole ring, followed by cyclization to form the pyrazole (B372694) ring. Alternatively, a suitably functionalized pyrazole could be coupled with this compound, followed by an intramolecular cyclization. osi.lvresearchgate.netnih.govmdpi.com

The ability to perform sequential cross-coupling and cyclization reactions starting from this compound provides a powerful strategy for the rapid assembly of diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies of 5 Iodo 2 Phenylthiazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of 5-iodo-2-phenylthiazole. These calculations can determine molecular orbital energies, electron density distribution, and various reactivity descriptors.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the phenyl ring, the thiazole (B1198619) ring, and the iodine substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. In related phenylthiazole systems, the HOMO is typically a π-orbital delocalized over the conjugated system, while the LUMO is a π*-orbital. The introduction of an iodine atom at the 5-position of the thiazole ring is expected to significantly influence these frontier orbitals. Iodine, being a large and polarizable atom with lone pairs, can participate in orbital interactions. Its electron-withdrawing inductive effect and electron-donating mesomeric effect can modulate the energy levels of the HOMO and LUMO.

Reactivity Predictions: DFT calculations allow for the prediction of various global and local reactivity descriptors.

DescriptorPredicted Influence on this compound
HOMO-LUMO Gap The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The iodine substituent is likely to decrease the HOMO-LUMO gap compared to unsubstituted 2-phenylthiazole (B155284), rendering it more reactive.
Ionization Potential & Electron Affinity These can be estimated from the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem. These values provide insight into the molecule's ability to donate or accept electrons.
Electronegativity, Hardness, and Softness These global reactivity descriptors can be calculated from the HOMO and LUMO energies. The presence of the soft iodine atom would likely increase the overall softness of the molecule, influencing its interactions with other soft reagents.
Molecular Electrostatic Potential (MEP) An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The nitrogen atom of the thiazole ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the phenyl ring and the area around the C-I bond would exhibit positive potential (electrophilic).
Fukui Functions These local reactivity descriptors can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, the carbon atom bearing the iodine (C5) is a likely site for electrophilic attack, while the nitrogen atom would be a primary site for nucleophilic attack.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide more accurate electronic structure calculations, albeit at a higher computational cost. These methods would be valuable for benchmarking DFT results and for studying systems where electron correlation is particularly important.

Molecular Modeling of Tautomeric Equilibria and Solvent Effects in Phenylthiazole Systems

Tautomerism is a key consideration for many heterocyclic systems. For this compound, while prototropic tautomerism is less common for the core structure, the principles of tautomeric equilibria are relevant for substituted derivatives, for example, those containing amino or hydroxyl groups.

Tautomeric Equilibria: In hypothetical amino-substituted iodo-phenylthiazoles, an amino-imino tautomerism could exist. Computational modeling can predict the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be determined. These calculations typically involve geometry optimization of each tautomer followed by frequency calculations to obtain thermal corrections. The relative energies would be influenced by the electronic effects of the iodo and phenyl substituents.

Solvent Effects: The surrounding solvent medium can significantly impact tautomeric equilibria. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, increasing the solvent polarity would likely stabilize more polar tautomers or conformers.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate picture of the solvation environment.

For this compound itself, while tautomerism of the parent ring is not a primary concern, these computational approaches are vital for understanding how its derivatives might behave in different solvent environments, which is crucial for predicting reaction outcomes and biological activity.

Computational Analysis of Reaction Mechanisms and Transition States in Transformations Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, a key substrate in cross-coupling reactions, computational analysis can provide detailed insights into the reaction pathways, intermediates, and transition states.

A prominent reaction involving aryl iodides is the Suzuki-Miyaura cross-coupling . A hypothetical computational study of the reaction between this compound and a boronic acid, catalyzed by a palladium complex, would involve the following steps:

Oxidative Addition: The first step is the oxidative addition of this compound to the Pd(0) catalyst. DFT calculations can be used to model the geometry of the transition state for the C-I bond cleavage and the formation of Pd-C and Pd-I bonds. The activation energy for this step can be calculated, which is often the rate-determining step. The electronic properties of the 2-phenylthiazole moiety would influence the energetics of this step.

Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium center. The mechanism of this step, including the role of the base, can be computationally investigated.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst. The transition state for this C-C bond-forming step can be located and its energy calculated.

By mapping the entire potential energy surface of the catalytic cycle, the rate-determining step, the role of ligands on the palladium catalyst, and the origins of selectivity can be understood.

Similarly, for other transformations such as the Heck reaction or Sonogashira coupling , computational analysis can be employed to:

Identify and characterize all intermediates and transition states along the reaction coordinate.

Calculate activation energies and reaction enthalpies.

Investigate the effect of different catalysts, ligands, and reaction conditions on the reaction mechanism and efficiency.

These computational studies provide a molecular-level understanding of the reactivity of this compound and can guide the optimization of synthetic protocols.

Derivation of Structure-Property Relationships from Advanced Theoretical Models

Advanced theoretical models can be used to establish quantitative structure-property relationships (QSPRs) and quantitative structure-activity relationships (QSARs). These models correlate the computed molecular descriptors of a series of compounds with their experimentally observed physicochemical properties or biological activities.

For a series of 2-phenylthiazole derivatives, including this compound, a QSPR/QSAR study would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using quantum chemical methods. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, MEP values.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Hardness, softness, electrophilicity index.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of these descriptors with the property of interest (e.g., reaction rate, inhibition constant).

Model Validation: The predictive power of the developed model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For this compound and its analogues, such models could be used to predict:

Reactivity in cross-coupling reactions: Correlating electronic and steric descriptors with reaction yields or rates.

Biological activity: If these compounds are investigated as potential drug candidates, QSAR models can predict their activity against a specific biological target based on their structural features.

Physicochemical properties: Properties like solubility, lipophilicity (logP), and absorption spectra can be predicted from the molecular structure.

These theoretical models provide a powerful framework for rational drug design and the optimization of material properties, allowing for the in silico screening of new derivatives with desired characteristics before their synthesis and experimental testing.

Applications of 5 Iodo 2 Phenylthiazole in Catalysis and Advanced Materials Science

Development and Application of 5-Iodo-2-phenylthiazole-Based Ligands for Metal-Catalyzed Processes

The nitrogen atom in the thiazole (B1198619) ring and the potential for C-H activation on the phenyl ring make phenylthiazole derivatives attractive candidates for ligand design in metal-catalyzed reactions. The introduction of an iodo group at the 5-position of the thiazole ring in this compound offers an additional reactive site, which can be exploited for further functionalization or to modulate the electronic properties of the resulting metal complexes.

Research has demonstrated that simple phenylthiazoles can serve as effective ligands for Palladium(II) in catalyzing Suzuki-Miyaura aryl cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

In a notable study, two new palladium(II) catalysts incorporating 2-methyl-4-phenyl-1,3-thiazole and 2-amino-4-phenyl-1,3-thiazole ligands were synthesized and characterized. cdnsciencepub.comsemanticscholar.orgnih.gov The crystal structure of one of these complexes, 2-methyl-4-phenyl)palladium(II) acetate, revealed a dimeric structure where the ligand coordinates to the palladium center through the nitrogen atom of the thiazole ring and an ortho-carbon of the phenyl ring via C-H activation. cdnsciencepub.comnih.gov These air-stable organometallic compounds were found to be active catalysts for Suzuki-Miyaura cross-coupling reactions without the need for an external reducing agent. cdnsciencepub.comresearchgate.net

The catalytic system demonstrated broad functional group tolerance, effectively coupling a variety of aryl bromides and iodides with arylboronic acids. cdnsciencepub.comnih.gov This tolerance is a crucial aspect for the synthesis of complex organic molecules. The general reaction scheme for such a Suzuki-Miyaura coupling is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling Reaction

The design of a catalyst based on this compound would follow a similar principle. The thiazole nitrogen would coordinate to the Pd(II) center, and C-H activation at the ortho-position of the phenyl ring would form a stable cyclometalated complex. The presence of the iodo-substituent on the thiazole ring could influence the catalyst's electronic properties and reactivity. While direct experimental data on this compound as a ligand is not available in the reviewed literature, the established success of other substituted phenylthiazoles provides a strong rationale for its potential in this area.

To illustrate the effectiveness of such palladium(II)-phenylthiazole catalysts, the following table summarizes the results from the coupling of various aryl halides and boronic acids using a representative catalyst from the literature.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl95
24-Iodotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl92
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl88
44-Bromobenzonitrile4-Tolylboronic acid4'-Methylbiphenyl-4-carbonitrile90

Data adapted from studies on similar phenylthiazole-palladium(II) catalysts. cdnsciencepub.com

Exploration of Potential in Materials Science (e.g., as building blocks for aggregation-induced emission materials or chromophores in azo dyes, based on general phenylthiazole applications)

The conjugated π-system of the phenylthiazole scaffold makes it a promising candidate for the development of advanced materials with interesting photophysical properties.

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways.

While no specific studies on the AIE properties of this compound were identified, related heterocyclic structures, such as those containing phenothiazine, have been shown to exhibit AIE. rsc.orgrsc.org The restriction of molecular twisting in the solid state is a key factor for the AIE effect in these systems. nih.govbeilstein-archives.org The rigid structure of the phenylthiazole core in this compound could potentially contribute to AIE behavior when incorporated into larger molecular architectures that promote aggregation. The iodo-substituent offers a convenient handle for further chemical modifications to tune the electronic and steric properties of the molecule, which are crucial for designing efficient AIE materials.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. The color of these dyes is determined by the extended π-conjugated system of the aromatic rings linked by the azo bridge. Heterocyclic amines, including those based on thiazole, are frequently used as diazo components in the synthesis of azo dyes. rsc.orginternationaljournalcorner.comresearchgate.net Thiazole-based azo dyes are known for their bright colors and good fastness properties on various fabrics. researchgate.net

The synthesis of an azo dye typically involves the diazotization of a primary aromatic or heteroaromatic amine, followed by coupling with an electron-rich coupling component. In this context, an amino-substituted derivative of 2-phenylthiazole (B155284) could be diazotized and coupled to form a variety of azo dyes. While this compound itself is not an amine, it can be chemically modified to introduce an amino group, which would then allow its use as a precursor for azo dyes. The presence of the phenyl and iodo groups would be expected to influence the final color and properties of the dye.

The general structure of a thiazole-based azo dye is shown below:

Figure 1: General Structure of a Thiazole-Based Azo Dye

Structure Activity Relationship Sar Studies for Biologically Relevant Derivatives of 5 Iodo 2 Phenylthiazole

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 5-Iodo-2-phenylthiazole scaffold, these investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Iodo-2-phenylthiazole?

Methodological Answer: this compound can be synthesized via direct iodination of 2-phenylthiazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) under reflux. Alternatively, Suzuki-Miyaura cross-coupling between 5-bromo-2-phenylthiazole and an aryl boronic acid iodide precursor may be employed (e.g., using Pd(PPh₃)₄ as a catalyst in THF/water at 80°C) . Key considerations:

  • Reagent selection: NIS is preferred for regioselective iodination.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.
  • Yield optimization: Reaction time (4–12 hrs) and temperature (25–80°C) significantly affect yields (typically 50–75%) .

Example Synthesis Protocol Table:

StepReagents/ConditionsTimeYield
IodinationNIS, DCM, 40°C6 hrs68%
Cross-couplingPd(PPh₃)₄, THF/H₂O, 80°C12 hrs72%

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, thiazole C-I resonance at ~95 ppm) .
  • IR spectroscopy: Detect C-I stretching (500–650 cm⁻¹) and thiazole ring vibrations (1450–1600 cm⁻¹) .
  • Elemental analysis: Validate C, H, N, and I percentages (e.g., C₉H₆IN₈S requires C 35.08%, H 1.96%, I 41.18%) .

Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?

Methodological Answer: Competing electrophilic substitutions or ring-opening side reactions can occur. To address this:

  • Solvent polarity: Use non-polar solvents (e.g., DCM) to favor iodination over hydrolysis .
  • Catalyst screening: Add Lewis acids like FeCl₃ to enhance regioselectivity .
  • Kinetic monitoring: Employ TLC or in-situ IR to track reaction progress and terminate before side products dominate .

Example Contradiction Analysis:
Conflicting literature reports on yields (50–85%) may arise from trace moisture or oxygen. Replicate experiments under inert (N₂/Ar) and anhydrous conditions to isolate variables .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a leaving group in Pd-catalyzed reactions. Key steps:

Oxidative addition: Pd(0) inserts into the C-I bond, forming a Pd(II) intermediate.

Transmetallation: Aryl boronic acid transfers to Pd(II).

Reductive elimination: Forms a new C-C bond, releasing Pd(0) .

  • DFT studies: Calculate activation energies for competing pathways (e.g., Ullmann vs. Suzuki coupling) .
  • Isotope labeling: Use ¹²⁵I-labeled substrates to track substitution kinetics .

Q. How does this compound perform in medicinal chemistry applications, such as kinase inhibition?

Methodological Answer: Its thiazole core and iodine substituent enhance binding to ATP pockets in kinases. Methodological steps:

  • Molecular docking: Use AutoDock Vina to simulate interactions with target kinases (e.g., EGFR, VEGFR) .
  • In vitro assays: Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) .
  • SAR studies: Compare with analogs (e.g., 5-Bromo-2-phenylthiazole) to assess iodine’s role in potency .

Q. Why do spectral data for this compound vary across studies?

Methodological Answer: Variations arise from:

  • Solvent effects: NMR chemical shifts differ in CDCl₃ vs. DMSO-d₆.
  • Impurity profiles: Unreacted starting materials or by-products (e.g., di-iodinated species) may skew results .
  • Resolution limits: Low-field NMR (300 MHz) vs. high-field (500 MHz) impacts peak splitting clarity .

Resolution Strategy:

  • Publish full experimental details (solvent, temperature, instrument parameters).
  • Compare with reference data from NIST Chemistry WebBook .

Q. Methodological Innovations

Q. Can flow chemistry improve the scalability of this compound synthesis?

Methodological Answer: Yes. Continuous flow systems enhance heat/mass transfer and reduce reaction times:

  • Microreactor setup: Mix NIS and 2-phenylthiazole in DCM at 50°C with a residence time of 20 mins.
  • Advantages: Higher yields (80–85%), reduced iodine waste .

Q. Emerging Applications

Q. How is this compound being explored in materials science?

Methodological Answer: Its iodine moiety enables applications in:

  • OLEDs: As a hole-transport layer due to high electron affinity.
  • X-ray contrast agents: Iodine’s radiopacity enhances imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.